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Abstract: Chromodomain Helicase DNA-binding protein 1-Like (CHD1L), also known as
Amplified in Liver Cancer 1 (ALC1), is a chromatin remodeling enzyme that has emerged as a
pivotal oncogene in a wide array of human cancers.[1][2][3] Located in the frequently amplified
1921 region, its overexpression is strongly correlated with tumor progression, metastasis,
therapy resistance, and poor patient prognosis.[3][4] CHD1L's multifaceted role in regulating
DNA damage repair, cell cycle progression, apoptosis, and epithelial-mesenchymal transition
(EMT) makes it a compelling and "druggable” target for novel anticancer therapies.[1][5] This
technical guide provides a comprehensive overview of CHD1L's function in oncology,
summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its
complex signaling networks to support ongoing research and drug development efforts.

The Oncogenic Role of CHDI1L

CHDLL is a member of the SNF2 superfamily of ATP-dependent chromatin remodelers.[6][7]
Unlike other members of the CHD family, it contains a C-terminal macrodomain which allows it
to bind to poly(ADP-ribose) (PAR), a product of PARP enzymes, linking its function directly to
the DNA damage response (DDR).[4][8] In cancer, CHD1L's functions are co-opted to promote
several hallmarks of malignancy.

 DNA Damage Response and Repair: Upon DNA damage, PARP1 synthesizes PAR chains,
recruiting and activating CHD1L.[8][9] Activated CHD1L utilizes its ATPase activity to slide
nucleosomes, relaxing the chromatin structure.[1][9] This chromatin relaxation is essential for
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providing downstream repair factors access to the damaged DNA.[1][7] By facilitating
efficient DNA repair, CHD1L helps cancer cells survive genotoxic stress from chemotherapy
and radiation.[1]

o Cell Proliferation and Cycle Progression: Overexpression of CHD1L has been shown to
promote the G1/S phase transition in the cell cycle, contributing to uncontrolled cell
proliferation in colorectal and breast cancers.[10][11] This is partly achieved through the
upregulation of key cell cycle regulators.[11]

 Invasion and Metastasis: CHD1L is a key driver of EMT, a process that endows cancer cells
with migratory and invasive properties.[1][2] It can activate the expression of genes like
ARHGEF9, which in turn activates the Rho small GTPase Cdc42, a critical mediator of cell
motility and filopodia formation.[4][12]

« Inhibition of Apoptosis: CHD1L promotes cancer cell survival by suppressing programmed
cell death. It achieves this through multiple mechanisms, including the upregulation of anti-
apoptotic proteins like SPOCK1 and MDM2, and the direct inhibition of pro-apoptotic proteins
like Nur77.[3][4][9]

o Therapy Resistance: Through its roles in DNA repair and cell survival, CHD1L contributes to
multidrug resistance (MDR) against both standard chemotherapies and targeted agents.[1] It
has been implicated in cisplatin resistance in non-small-cell lung cancer (NSCLC) and can
reduce the efficacy of PARP inhibitors (PARPI) in homologous recombination (HR)-proficient
cells.[4][13]

Quantitative Data on CHD1L in Cancer

The amplification of the CHD1L gene and subsequent protein overexpression are common
events in many solid tumors, consistently correlating with negative clinical outcomes.

Table 1. CHD1L Gene Amplification and Protein Overexpression in Various Cancers
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Cancer Type Finding Frequency Reference
Hepatocellular Gene Amplification
_ 46% - 86% [3][14]
Carcinoma (HCC) (1g21)
Hepatocellular Protein _
) ) 17.1% (in 281 cases) [14]
Carcinoma (HCC) Overexpression
Breast Cancer Protein _
) ) 41.8% (in 268 tumors)  [15]
(Invasive Ductal) Overexpression
Normal Mammary Protein ] )
) 21.3% (in 150 tissues)  [15]
Gland Overexpression
Non-Small-Cell Lung o 25.5% (ADC) vs. 8.2%
Gene Amplification [16]
Cancer (NSCLC) (SCO)
NSCLC with Protein
o ) 84.2% [16]
Amplification Overexpression
Colorectal Carcinoma Gene Amplification &
Frequent [10]

(CRC) Overexpression

ADC: Adenocarcinoma; SCC: Squamous Cell Carcinoma

Table 2: Correlation of CHD1L Expression with Clinicopathological Parameters
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Parameter
Associated with Significance (P-
Cancer Type . Reference
High CHD1L value)
Expression
Lymph Node
Breast Cancer ] P =0.008 [15]
Metastasis
Tumor Grade P =0.020 [15]
Distant Metastasis P =0.026 [15]
Worse Disease-Free
P =0.035 [17]

Survival (DFS)

Large Tumor Size,

Colorectal Carcinoma  Deep Invasion, High Not specified [10]
Grade
Worse Disease-Free -
) Not specified [10]
Survival (DFS)
Hepatocellular Microvascular
) ) P <0.001 [14]
Carcinoma Invasion
Higher AJCC T Stage P =0.001 [14]
Poor Disease-Free -
] Not specified [12][14]
Survival (DFS)
Lung Adenocarcinoma  Tumor Metastasis Not specified [16]

Key Signaling Pathways Involving CHDI1L

CHDI1L functions as a central node in several oncogenic signaling pathways. Understanding
these networks is crucial for identifying points of therapeutic intervention.

DNA Damage Response (DDR) and PARP Interaction

CHDLL is a critical effector in the PARP-mediated DNA damage response. Its activation is a
key step in chromatin remodeling at sites of DNA damage, allowing for repair and promoting
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cell survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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